molecular formula C10H8BrCl3O2 B8362857 2,2,2-trichloroethyl 4-(bromomethyl)benzoate

2,2,2-trichloroethyl 4-(bromomethyl)benzoate

Cat. No.: B8362857
M. Wt: 346.4 g/mol
InChI Key: GQYGBLCSNCZPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloroethyl 4-(bromomethyl)benzoate is a chemical compound with the molecular formula C10H8BrCl3O2 and a molecular weight of 346.43 g/mol . This compound is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a bromomethyl group at the para position and a 2,2,2-trichloroethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloroethyl 4-(bromomethyl)benzoate typically involves the esterification of 4-bromomethyl benzoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloroethyl 4-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-bromomethyl benzoic acid and 2,2,2-trichloroethanol.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the bromomethyl group.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acid derivatives.

    Ester Hydrolysis: 4-Bromomethyl benzoic acid and 2,2,2-trichloroethanol.

    Oxidation: 4-Carboxybenzoic acid derivatives.

Scientific Research Applications

2,2,2-trichloroethyl 4-(bromomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl 4-(bromomethyl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In ester hydrolysis, the ester bond is cleaved to yield the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trichloroethyl 4-(bromomethyl)benzoate is unique due to the presence of both the bromomethyl and 2,2,2-trichloroethyl ester groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various chemical reactions and research fields.

Properties

Molecular Formula

C10H8BrCl3O2

Molecular Weight

346.4 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-(bromomethyl)benzoate

InChI

InChI=1S/C10H8BrCl3O2/c11-5-7-1-3-8(4-2-7)9(15)16-6-10(12,13)14/h1-4H,5-6H2

InChI Key

GQYGBLCSNCZPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2,2-trichloroethanol (2.46 g, 16.5 mmol) and NEt3 (1.67 g, 16.5 mmol) in CH2Cl2 (40 ml) at 0° C. was dropwise added 4-bromomethyl benzoylbromide (4.17 g, 15.0 mmol) in CH2Cl2 (20 ml) and stirred to room temperature overnight. The reaction mixture was added H2O (20 ml) and the organic layer separated. The organic layer washed with aqueous 1 M HCl (20 ml) and H2O (20 ml). The organic layer was dried over Na2SO4, filtered and the solvent evaporated in vacuo to leave the expected product as a white solid. The product was used directly in the next step without any further purification (to be filled in).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
4.17 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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